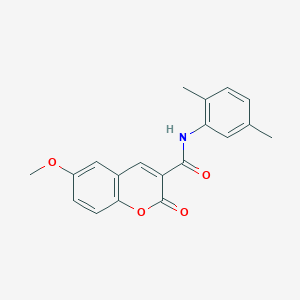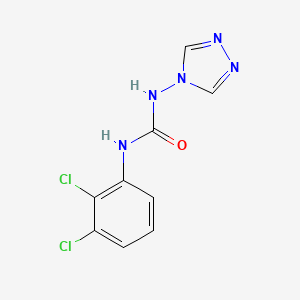
N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMC, is a synthetic compound that belongs to the class of coumarin derivatives. DMC has gained significant attention from researchers due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but studies have suggested that it acts through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. This compound also inhibits cell cycle progression by downregulating cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors. In inflammation, this compound inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, inhibits the recruitment of immune cells, and reduces tissue damage. In neurodegenerative disorders, this compound protects neurons from oxidative stress and inflammation, improves cognitive function, and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and prepare for experiments. Additionally, this compound has low toxicity in vitro and in vivo, which makes it a safe compound for research purposes. However, one of the limitations of using this compound in lab experiments is its limited stability in aqueous solutions, which makes it difficult to use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes. Another direction is to elucidate the mechanism of action of this compound in more detail, which could lead to the development of more potent and selective this compound analogs. Additionally, future research could focus on the optimization of the synthesis method of this compound to improve the yield and purity of the compound. Finally, studies could investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety in animal models.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis of this compound involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2,5-dimethylaniline in the presence of a coupling agent. This compound has been shown to have multiple mechanisms of action, including inducing apoptosis, inhibiting cell cycle progression, and reducing inflammation. This compound has various biochemical and physiological effects, including inhibiting cancer cell proliferation, reducing tissue damage in inflammation, and protecting neurons from oxidative stress in neurodegenerative disorders. While this compound has advantages and limitations for lab experiments, future research could investigate its potential therapeutic applications in other diseases, elucidate its mechanism of action, optimize its synthesis method, and determine its efficacy and safety in animal models.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2,5-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction produces this compound as a white crystalline solid with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been investigated for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-4-5-12(2)16(8-11)20-18(21)15-10-13-9-14(23-3)6-7-17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHAJTXUUFJADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)
![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)

![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)


